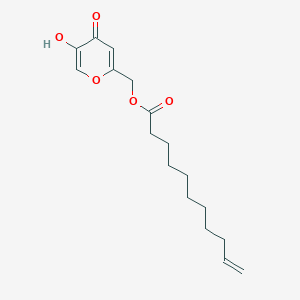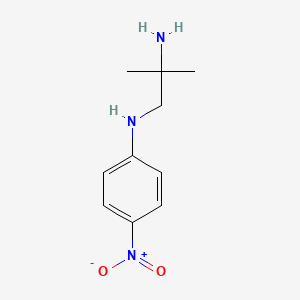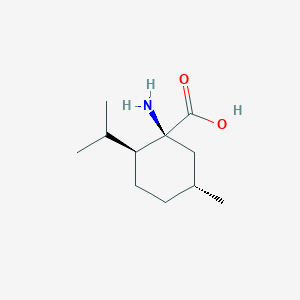![molecular formula C11H17N3OS B14235486 N-[(Pyridin-2-yl)methyl]-L-methioninamide CAS No. 339149-60-9](/img/structure/B14235486.png)
N-[(Pyridin-2-yl)methyl]-L-methioninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Pyridin-2-yl)methyl]-L-methioninamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a methionine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[(Pyridin-2-yl)methyl]-L-methioninamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable methionine derivative under mild conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . This method is advantageous due to its metal-free nature and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Pyridin-2-yl)methyl]-L-methioninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in toluene or decane is commonly used for oxidation reactions.
Reduction: NaBH4 in methanol or ethanol is often employed for reduction reactions.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions, such as in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-[(Pyridin-2-yl)methyl]-L-methioninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(Pyridin-2-yl)methyl]-L-methioninamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the methionine derivative can interact with enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
N-[(Pyridin-2-yl)methyl]-L-methioninamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide substituent.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but contain an imidazo ring and a bromine substituent.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridine and methionine, making it a versatile compound for various applications.
Propiedades
Número CAS |
339149-60-9 |
|---|---|
Fórmula molecular |
C11H17N3OS |
Peso molecular |
239.34 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylsulfanyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C11H17N3OS/c1-16-7-5-10(12)11(15)14-8-9-4-2-3-6-13-9/h2-4,6,10H,5,7-8,12H2,1H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
NLQNZUXYJUQBOT-JTQLQIEISA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NCC1=CC=CC=N1)N |
SMILES canónico |
CSCCC(C(=O)NCC1=CC=CC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


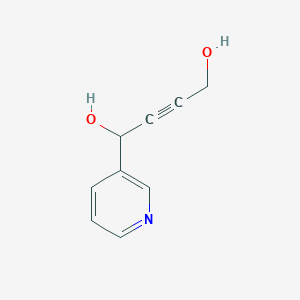
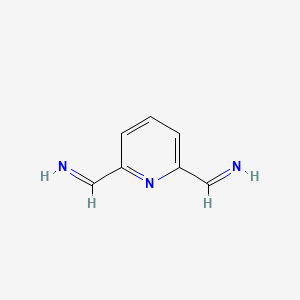
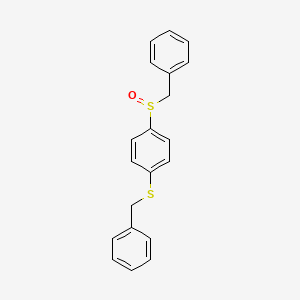
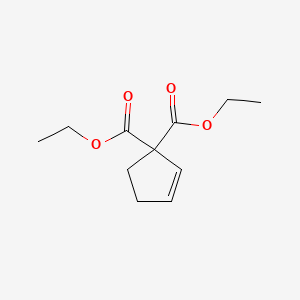
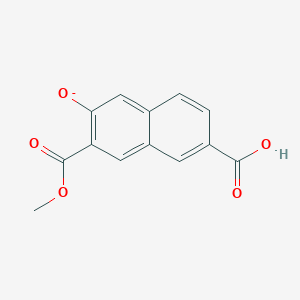
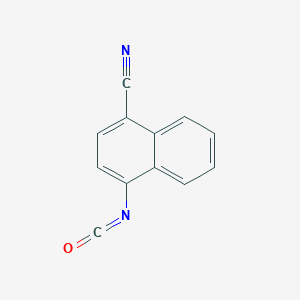
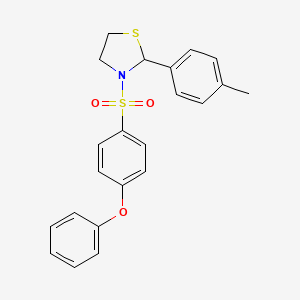
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
![Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14235470.png)
![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)
